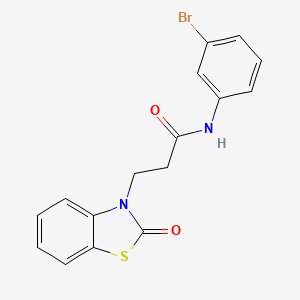![molecular formula C18H14N4O8 B11440666 (3E)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-6,7-dinitro-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11440666.png)
(3E)-3-[2-(2,4-dimethoxyphenyl)-2-oxoethylidene]-6,7-dinitro-3,4-dihydroquinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with dimethoxyphenyl and dinitro groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,4-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized to form the quinoxaline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, altering the compound’s properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Scientific Research Applications
(3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique chemical properties may find applications in materials science, such as the development of novel polymers or coatings.
Mechanism of Action
The mechanism by which (3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The specific pathways involved can vary based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE: shares similarities with other quinoxaline derivatives, such as:
Uniqueness
The uniqueness of (3E)-3-[2-(2,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-6,7-DINITRO-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dimethoxyphenyl and dinitro groups, along with the quinoxaline core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H14N4O8 |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
3-[(Z)-2-(2,4-dimethoxyphenyl)-2-hydroxyethenyl]-6,7-dinitro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H14N4O8/c1-29-9-3-4-10(17(5-9)30-2)16(23)8-13-18(24)20-12-7-15(22(27)28)14(21(25)26)6-11(12)19-13/h3-8,23H,1-2H3,(H,20,24)/b16-8- |
InChI Key |
HRVJEOHYENKNEQ-PXNMLYILSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=C/C2=NC3=CC(=C(C=C3NC2=O)[N+](=O)[O-])[N+](=O)[O-])/O)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=CC2=NC3=CC(=C(C=C3NC2=O)[N+](=O)[O-])[N+](=O)[O-])O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11440583.png)
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11440589.png)
![4-bromo-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11440599.png)
![8-(4-bromophenyl)-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440605.png)
![methyl 4-(2-{[4-(methoxycarbonyl)phenyl]amino}-6-methyl-8-sulfanyl-9H-purin-9-yl)benzoate](/img/structure/B11440613.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B11440617.png)
![2,4-Dichloro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11440619.png)
![8-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440625.png)

![3-Cyclopentyl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11440654.png)
![6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11440657.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(dimethylamino)phenyl]-5-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11440658.png)
![(3E,5E)-1-benzyl-3,5-bis[(3-chlorophenyl)methylidene]piperidin-4-one](/img/structure/B11440665.png)
